molecular formula C16H17N3O2S B4872923 N-((4-(pyrrolidin-1-yl)phenyl)carbamothioyl)furan-2-carboxamide

N-((4-(pyrrolidin-1-yl)phenyl)carbamothioyl)furan-2-carboxamide

Cat. No.: B4872923
M. Wt: 315.4 g/mol
InChI Key: AZAQHLQZRNJYMN-UHFFFAOYSA-N
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Description

N-((4-(pyrrolidin-1-yl)phenyl)carbamothioyl)furan-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, a carbamothioyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(pyrrolidin-1-yl)phenyl)carbamothioyl)furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine derivative, which is then reacted with a phenyl isothiocyanate to form the carbamothioyl intermediate. This intermediate is subsequently coupled with a furan-2-carboxylic acid derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-((4-(pyrrolidin-1-yl)phenyl)carbamothioyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-((4-(pyrrolidin-1-yl)phenyl)carbamothioyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((4-(pyrrolidin-1-yl)phenyl)carbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide
  • N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide
  • N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid

Uniqueness

N-((4-(pyrrolidin-1-yl)phenyl)carbamothioyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-15(14-4-3-11-21-14)18-16(22)17-12-5-7-13(8-6-12)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H2,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAQHLQZRNJYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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